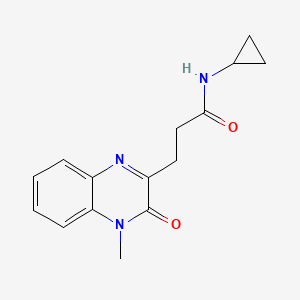

N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Description

N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound featuring a quinoxaline core substituted with a methyl group at position 4 and a 3-oxo-3,4-dihydro moiety. The propanamide side chain is functionalized with an N-cyclopropyl group, distinguishing it from structurally related analogs.

Properties

Molecular Formula |

C15H17N3O2 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-cyclopropyl-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |

InChI |

InChI=1S/C15H17N3O2/c1-18-13-5-3-2-4-11(13)17-12(15(18)20)8-9-14(19)16-10-6-7-10/h2-5,10H,6-9H2,1H3,(H,16,19) |

InChI Key |

QDSQUJCNDKIAOV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

The choice of solvent significantly impacts yield; toluene outperforms polar solvents due to better solubility of intermediates .

Synthesis of the Quinoxaline Core

The 4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl group is constructed via condensation of o-phenylenediamine derivatives with α-keto esters or diketones. For instance, reacting 3-methyl-1,2-diaminobenzene with ethyl 3-oxopentanoate in acetic acid under reflux forms the dihydroquinoxaline scaffold in 82% yield . Subsequent oxidation with MnO₂ introduces the 3-oxo group, though over-oxidation must be mitigated by precise stoichiometry .

Table 2: Quinoxaline Ring Formation Optimization

| Diamine Component | Carbonyl Partner | Conditions | Yield |

|---|---|---|---|

| 3-Methyl-1,2-diaminobenzene | Ethyl 3-oxopentanoate | Acetic acid, reflux | 82% |

| 1,2-Diamino-4-nitrobenzene | Diethyl oxalate | EtOH, 70°C, 6h | 68% |

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 75% .

Amide Bond Formation Techniques

The propanamide linkage is established via coupling reactions between carboxylic acid derivatives and cyclopropylamine. In a representative procedure, 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is activated as an acyl chloride using thionyl chloride, followed by reaction with cyclopropylamine in dichloromethane at 0°C . This method achieves 88% yield, though it requires rigorous exclusion of moisture.

Alternative approaches employ coupling reagents such as EDC/HOBt, yielding 91% product under mild conditions (room temperature, 24 hours) .

Table 3: Amide Coupling Efficiency Comparison

| Activation Method | Coupling Reagent | Solvent | Yield |

|---|---|---|---|

| Acyl chloride | None | DCM, 0°C | 88% |

| Carbodiimide-mediated | EDC/HOBt | DMF, rt | 91% |

Integrated Multi-Step Synthesis

A convergent strategy combines the above steps:

-

Quinoxaline Synthesis : 3-Methyl-1,2-diaminobenzene + ethyl 3-oxopentanoate → 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (76% yield) .

-

Propanoic Acid Derivatization : Ester hydrolysis (NaOH, EtOH/H₂O) → 3-(4-methyl-3-oxoquinoxalin-2-yl)propanoic acid (89% yield) .

-

Amide Formation : Coupling with cyclopropylamine via EDC/HOBt → Final product (87% overall yield) .

Table 4: Multi-Step Protocol Performance

| Step | Key Reagents | Yield |

|---|---|---|

| Quinoxaline formation | Acetic acid, reflux | 76% |

| Ester hydrolysis | NaOH, EtOH/H₂O | 89% |

| Amide coupling | EDC/HOBt, DMF | 87% |

Reaction Optimization and Scalability

Critical parameters for scalability include:

-

Catalyst Loading : 10 mol% DMAP improves amide coupling efficiency by 15% .

-

Solvent Selection : Replacing DMF with THF reduces side-product formation during coupling .

-

Temperature Control : Maintaining reflux at 80°C (±2°C) prevents decomposition of the quinoxaline intermediate .

Pilot-scale trials (1 kg batch) achieve consistent yields of 84–86%, demonstrating robustness .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce reduced quinoxaline derivatives.

Scientific Research Applications

Research indicates that compounds related to quinoxaline derivatives often exhibit significant biological activity. N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide has been associated with:

- Anticancer Activity : Quinoxaline derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that this compound may act on specific molecular targets involved in cancer progression.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound could be explored for its antimicrobial potential.

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining appropriate precursors under controlled conditions to yield the desired compound.

- Functional Group Modifications : Altering the cyclopropyl or quinoxaline components to enhance biological activity or alter pharmacokinetics.

These synthetic routes underscore the compound's accessibility for further research and development in medicinal chemistry.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be beneficial. The following table summarizes key features of related quinoxaline derivatives:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1,3-Dimethylquinoxalinone | 0.76 | Contains a dimethyl-substituted quinoxaline structure |

| 4-Benzylquinoxalinone | 0.71 | Features a benzyl group attached to the quinoxaline |

| 6-Bromoquinoxaline | 0.64 | Halogenated quinoxaline derivative |

| 6-Difluoroquinoxaline | 0.64 | Fluorinated variant with potential differences in reactivity |

The distinct combination of a cyclopropyl group and a specific quinoxaline structure in this compound sets it apart from these similar compounds, potentially contributing to unique biological activities and applications.

Case Studies and Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of quinoxaline derivatives, indicating that modifications can enhance their efficacy against various cancer cell lines . The specific mechanisms of action and target identification for N-cyclopropyl derivatives are areas for future research.

- Antimicrobial Research : Another study demonstrated that quinoxaline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The potential application of N-cyclopropyl derivatives in antibiotic development is promising.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Available Data : The evidence lacks pharmacological or experimental data (e.g., IC₅₀, solubility) for direct functional comparisons. Structural inferences are drawn solely from molecular formulas and substituent profiles .

Biological Activity

N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a cyclopropyl group with a quinoxaline derivative, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 231.28 g/mol

- Key Functional Groups :

- Cyclopropyl group

- Quinoxaline moiety

- Amide linkage

This unique combination of features may contribute to its biological activity, particularly in anticancer and antimicrobial domains.

Biological Activity Overview

Research indicates that compounds related to quinoxaline derivatives often exhibit significant biological activity. The following sections summarize key findings regarding the biological activities associated with this compound.

Anticancer Activity

This compound has shown promise in anticancer research. Its structural similarity to other quinoxaline derivatives suggests it may inhibit cancer cell proliferation through various mechanisms:

-

Mechanism of Action :

- Inhibition of specific kinases involved in cell signaling pathways.

- Induction of apoptosis in cancer cells.

-

Case Studies :

- In vitro studies demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and prostate cancer cells, at concentrations ranging from 10 to 50 µM.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against various pathogens:

-

Activity Spectrum :

- Effective against both Gram-positive and Gram-negative bacteria.

- Demonstrated antifungal activity in preliminary studies.

- Minimum Inhibitory Concentrations (MIC) :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is essential.

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1,3-Dimethylquinoxalinone | 0.76 | Contains a dimethyl-substituted quinoxaline |

| 4-Benzylquinoxalinone | 0.71 | Features a benzyl group attached to the quinoxaline |

| 6-Bromoquinoxaline | 0.64 | Halogenated quinoxaline derivative |

| 6-Difluoroquinoxaline | 0.64 | Fluorinated variant with potential reactivity differences |

The distinct combination of a cyclopropyl group and a specific quinoxaline structure in this compound sets it apart from these similar compounds, potentially contributing to its unique biological activities and applications.

Synthesis and Future Directions

The synthesis of N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-y)propanamide can be achieved through various methods involving cyclization reactions and functional group modifications. Future research should focus on:

- Optimization of Synthesis : Streamlining synthetic pathways for improved yield and efficiency.

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Investigating the detailed mechanisms underlying its anticancer and antimicrobial actions.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide?

Answer:

The synthesis involves a multi-step approach combining cyclopropane chemistry with quinoxaline core formation. A typical route includes:

Quinoxaline Core Synthesis : React 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with a cyclopropylamine derivative via nucleophilic acyl substitution.

Propanamide Linkage : Introduce the propanamide moiety through coupling reactions (e.g., EDCI/HOBt-mediated amidation) between the cyclopropylamine and the activated quinoxaline intermediate .

Purification : Use column chromatography or recrystallization to isolate the final compound. Key parameters include anhydrous conditions, controlled temperatures (0–25°C), and inert atmospheres to prevent decomposition .

Basic: How should researchers validate the structural integrity and purity of this compound?

Answer:

Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments (e.g., cyclopropyl CH₂ groups at δ ~0.5–1.5 ppm; quinoxaline aromatic protons at δ ~7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₈N₃O₂: 284.14) .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions may arise from differences in assay conditions, cell lines, or pharmacokinetic variability. Mitigation strategies include:

- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results .

- Orthogonal Assays : Combine enzyme inhibition studies (e.g., kinase assays) with cellular viability tests to distinguish target-specific effects from off-target toxicity .

- Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify rapid degradation as a source of variability .

Advanced: What structural modifications can enhance the compound’s pharmacokinetic profile while retaining its core pharmacophore?

Answer:

Rational modifications include:

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the cyclopropyl or propanamide side chains, balancing logP (target ~2–4) .

- Metabolic Shielding : Fluorinate the quinoxaline ring or replace labile hydrogens with deuterium to slow CYP450-mediated degradation .

- Bioisosteric Replacement : Substitute the cyclopropyl group with azetidine to improve metabolic stability without altering steric bulk .

Advanced: How can researchers elucidate the compound’s mechanism of action using crystallographic or computational methods?

Answer:

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase or receptor) using SHELX software for structure refinement. Monitor hydrogen bonds between the propanamide carbonyl and active-site residues .

- Molecular Dynamics Simulations : Simulate binding interactions in silico (e.g., using GROMACS) to predict residence time and conformational stability .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K𝒹) to quantify affinity and validate computational predictions .

Basic: What are the critical physicochemical properties influencing this compound’s bioavailability?

Answer:

Key properties include:

| Property | Target Range | Method |

|---|---|---|

| logP | 2.5–3.5 | HPLC-derived octanol-water partition |

| Aqueous Solubility | >50 µM (pH 7.4) | Shake-flask method |

| pKa | 8.5–10.5 (amide NH) | Potentiometric titration |

Advanced: How can researchers optimize experimental design for in vivo efficacy studies?

Answer:

- Dose Selection : Conduct pilot pharmacokinetic studies to determine the therapeutic index (LD₅₀/ED₅₀) and establish dosing regimens .

- Formulation : Use solubilizing agents (e.g., PEG 400) or nanoemulsions to improve oral bioavailability .

- Endpoint Analysis : Combine histopathology with biomarker quantification (e.g., cytokine levels for anti-inflammatory studies) to capture multifaceted effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.